4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one
CAS No.: 1231258-34-6
Cat. No.: VC6944069
Molecular Formula: C10H14N2O
Molecular Weight: 178.235
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1231258-34-6 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.235 |
| IUPAC Name | 4-(1-methylpyrazol-4-yl)cyclohexan-1-one |
| Standard InChI | InChI=1S/C10H14N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8H,2-5H2,1H3 |
| Standard InChI Key | PPXSFYFHCAHJSN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2CCC(=O)CC2 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The IUPAC name 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one denotes a cyclohexanone backbone with a 1-methylpyrazole group attached at the 4-position. The molecular formula is C₁₀H₁₄N₂O, yielding a molecular weight of 178.23 g/mol. Key structural features include:
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A cyclohexanone ring providing a ketone functional group at position 1.
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A 1-methylpyrazole substituent at position 4, introducing aromaticity and potential hydrogen-bonding sites.
The compound’s canonical SMILES representation is O=C1CCC(CC1)C2=C(N(N=C2)C), reflecting its stereochemistry and bonding patterns .
Physicochemical Data
While experimental data for this specific isomer is sparse, analogous compounds such as 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one (CAS 1251324-39-6) offer comparative insights :
| Property | Value (Analog) | Unit |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O | - |
| Molecular Weight | 178.23 | g/mol |
| Boiling Point (Predicted) | 350–355 | °C |
| LogP (Predicted) | 1.8 | - |
The ketone group confers polar characteristics, while the pyrazole moiety enhances solubility in organic solvents.
Synthetic Methodologies
General Synthesis Strategies
Synthesis of pyrazole-substituted cyclohexanones typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:
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Cyclohexanone Functionalization: Reacting cyclohexanone with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki-Miyaura coupling conditions .
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Ring Expansion: Converting cyclopentanone derivatives via ketone elongation, though this method requires precise temperature control (e.g., 80–100°C in THF) .
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to optimize yield and reduce byproducts. Key parameters include:
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Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
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Solvent: Tetrahydrofuran (THF) or ethanol for balanced polarity.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
The ketone group undergoes typical carbonyl reactions:
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Oxidation: Forms dicarboxylic acids under strong oxidants (e.g., KMnO₄) .
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Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding 4-(1-methyl-1H-pyrazol-4-yl)cyclohexanol .
Pyrazole Ring Modifications
The pyrazole moiety participates in electrophilic substitution, such as nitration or halogenation. For instance, bromination at the pyrazole’s 3-position introduces bromine, enabling further cross-coupling reactions .
Industrial and Research Applications
Agrochemical Development
Pyrazole derivatives are precursors to herbicides and insecticides. The cyclohexanone backbone enhances lipid solubility, improving membrane penetration in pest control agents .
Material Science
The compound’s rigid structure makes it a candidate for liquid crystal formulations, particularly in optoelectronic devices requiring thermal stability .
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